2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol
CAS No.: 1270882-42-2
VCID: VC6404727
Molecular Formula: C15H19N3O
Molecular Weight: 257.337
* For research use only. Not for human or veterinary use.

Description |
2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol, with the CAS number 1270882-42-2, is a chemical compound that incorporates both quinoxaline and piperidine moieties. This compound is of interest due to its unique structural features, which may confer potential biological activities. The quinoxaline ring system is known for its presence in various biologically active compounds, including those with anticancer properties . Structural FeaturesPotential Biological ActivitiesWhile specific biological activity data for 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol are not available, compounds with similar structures, particularly those containing quinoxaline, have shown promising anticancer properties. Quinoxaline derivatives have been studied for their ability to inhibit various cancer cell lines by targeting different molecular mechanisms . Anticancer PotentialQuinoxaline-based compounds have demonstrated antiproliferative effects by targeting tubulin polymerization, topoisomerase II-DNA, and various receptor tyrosine kinases . The presence of a quinoxaline ring in 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol suggests potential anticancer activity, although this needs to be confirmed through experimental studies. Research Findings and Future DirectionsGiven the limited information available on 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol, further research is necessary to explore its biological activities and potential applications. This could involve in vitro and in vivo studies to assess its efficacy and safety. Future Research Directions
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CAS No. | 1270882-42-2 |
Product Name | 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol |
Molecular Formula | C15H19N3O |
Molecular Weight | 257.337 |
IUPAC Name | 2-(1-quinoxalin-2-ylpiperidin-2-yl)ethanol |
Standard InChI | InChI=1S/C15H19N3O/c19-10-8-12-5-3-4-9-18(12)15-11-16-13-6-1-2-7-14(13)17-15/h1-2,6-7,11-12,19H,3-5,8-10H2 |
Standard InChIKey | ORTAWXQKALDNIS-UHFFFAOYSA-N |
SMILES | C1CCN(C(C1)CCO)C2=NC3=CC=CC=C3N=C2 |
Solubility | not available |
PubChem Compound | 55024504 |
Last Modified | Aug 18 2023 |
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